![molecular formula C10H8N2S B1387023 Isoquinoline-5-carbothioamide CAS No. 885272-56-0](/img/structure/B1387023.png)
Isoquinoline-5-carbothioamide
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been discussed in detail . The synthetic strategies use versatile approaches .Molecular Structure Analysis
Isoquinoline-5-carbothioamide belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .Chemical Reactions Analysis
Isoquinoline alkaloids, based on their heterocyclic ring system and biosynthetic precursor, are classified into diverse categories . They have a wide range of biological characteristics .Physical And Chemical Properties Analysis
Isoquinoline-5-carbothioamide has a molecular weight of 188.25 g/mol. It is a sulfur-containing heterocyclic compound.Mechanism of Action
Target of Action
Isoquinoline-5-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline derivatives have been extensively studied for their potential as pharmaceuticals .
Mode of Action
Isoquinoline derivatives have been shown to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Isoquinoline alkaloids, including Isoquinoline-5-carbothioamide, are synthesized through a common pathway derived from norcoclaurine to reticuline Isoquinoline derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Isoquinoline-based therapeutic drugs are known for their diverse chemical structures and pharmacokinetics .
Result of Action
Isoquinoline derivatives have been shown to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These activities suggest that Isoquinoline-5-carbothioamide may have similar effects.
Action Environment
The structural-electronic effects of isoquinoline alkaloids have been studied, suggesting that these compounds may exhibit antioxidative potential in various solvents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
isoquinoline-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOEFCQYUIPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657321 | |
Record name | Isoquinoline-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-carbothioamide | |
CAS RN |
885272-56-0 | |
Record name | Isoquinoline-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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